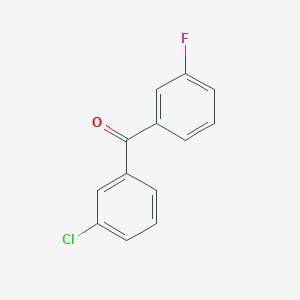

![molecular formula C8H6ClN5S B1357956 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine CAS No. 805319-88-4](/img/structure/B1357956.png)

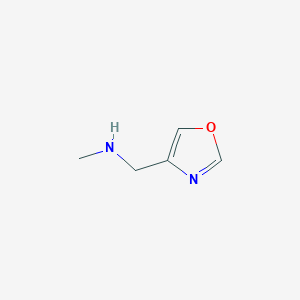

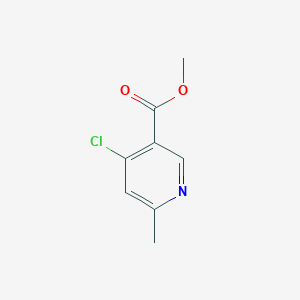

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine, commonly referred to as 5-CMT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the thiazolo[5,4-b]pyridin-2-amine family, which is a group of compounds that have been found to have a wide range of biological activities. 5-CMT has been studied for its ability to act as a ligand for various proteins and receptors, and for its potential to be used in drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolo[4,5-b]pyridines

Thiazolo[4,5-b]pyridines, which are part of the structure of your compound, have seen recent advances in their synthesis . These compounds are significant in modern-day drugs, with over 10% of the most commonly prescribed medicines containing pyridine-based heterocyclic derivatives . The synthesis of these compounds has been developed over the last years .

Antioxidant Activity

Thiazolo[4,5-b]pyridines have been found to exhibit high antioxidant activity . Antioxidants are crucial in preventing cellular damage, a common pathway for cancer, aging, and a variety of diseases.

Antimicrobial Activity

These compounds have also shown antimicrobial properties , making them potential candidates for the development of new antimicrobial drugs.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been identified as having herbicidal activity . This suggests potential applications in agriculture, particularly in weed control.

Anti-inflammatory Activity

The anti-inflammatory activity of these compounds could make them useful in the treatment of conditions like arthritis and other inflammatory diseases.

Antifungal Activity

Thiazolo[4,5-b]pyridines have demonstrated antifungal properties , indicating potential use in treating fungal infections.

Antitumor Activity

Compounds similar to “5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine” have shown antitumor activity . They have exhibited antiproliferative effects against cell lines of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .

Histamine H3 Receptor Antagonists

Some representatives of this class have been reported as histamine H3 receptor antagonists . This suggests potential applications in treating allergies and other conditions related to the histamine response.

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine is Aurora-A kinase . Aurora-A kinase is a member of the Aurora protein family, which plays key and distinct roles in different stages of mitosis .

Mode of Action

5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine interacts with Aurora-A kinase by exploiting differences in the ATP-binding pocket of Aurora-A compared to Aurora-B/C . This compound is a highly selective inhibitor of Aurora-A over Aurora-B . It inhibits the Aurora-A L215R and R220K mutants with IC50 values similar to those seen for the Aurora-A wild type .

Biochemical Pathways

The inhibition of Aurora-A kinase by 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine affects the mitotic processes controlled by this kinase . The downstream effects of this inhibition are still under investigation, but it is known that Aurora kinases have distinct cellular functions and their inhibition has divergent effects on cells undergoing mitosis .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of 5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine’s action are related to its inhibition of Aurora-A kinase. This inhibition can affect the progression of mitosis, potentially leading to cell cycle arrest .

Action Environment

It’s worth noting that the compound’s core structure, imidazole, is amphoteric in nature, showing both acidic and basic properties , which could influence its behavior in different pH environments

Eigenschaften

IUPAC Name |

8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN5S/c1-14-2-11-3-5(14)4-7(13-6(3)9)15-8(10)12-4/h2H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIXOOPNDAAYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C3C(=C21)N=C(S3)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)